Product packaging for 3-(5-Methyl-oxazol-2-yl)-propan-1-ol(Cat. No.:)

3-(5-Methyl-oxazol-2-yl)-propan-1-ol

Cat. No.: B8653763
M. Wt: 141.17 g/mol
InChI Key: BZOVPPFQPQIMCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Methyl-oxazol-2-yl)-propan-1-ol is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly as a versatile building block for the synthesis of more complex heterocyclic systems. The oxazole ring is a privileged scaffold in drug discovery, and its derivatives are frequently explored for their biological activities. This compound features a propanol chain linked to a 5-methyloxazole group, a structure that can serve as a critical intermediate in constructing potential therapeutic agents. Oxazole-containing compounds, such as those based on the oxazolo[5,4-d]pyrimidine framework, have demonstrated a wide range of potent biological activities in scientific literature. These structures have been identified as inhibitors of key enzymes and receptors involved in disease pathways, notably showing promise as anticancer agents. Research highlights their role as inhibitors of tyrosine kinase receptors like VEGFR2 and EGFR, which are critical targets in oncology due to their involvement in tumor angiogenesis and cancer cell proliferation . The structural motif of this compound makes it a valuable precursor for researchers working in structure-activity relationship (SAR) studies aimed at enhancing the therapeutic efficacy of such inhibitors . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can leverage this high-purity intermediate to advance the discovery of novel bioactive molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO2 B8653763 3-(5-Methyl-oxazol-2-yl)-propan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

3-(5-methyl-1,3-oxazol-2-yl)propan-1-ol

InChI

InChI=1S/C7H11NO2/c1-6-5-8-7(10-6)3-2-4-9/h5,9H,2-4H2,1H3

InChI Key

BZOVPPFQPQIMCI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(O1)CCCO

Origin of Product

United States

Synthetic Methodologies for 3 5 Methyl Oxazol 2 Yl Propan 1 Ol and Analogous Oxazole Alcohols

Retrosynthetic Analysis and Key Disconnections for the Target Compound

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, readily available starting materials. amazonaws.com For 3-(5-methyl-oxazol-2-yl)-propan-1-ol, two primary retrosynthetic disconnections can be envisioned.

Strategy A: Functionalization of a Pre-formed Oxazole (B20620) Ring

This approach involves disconnecting the C-C bond between the oxazole ring and the propanol (B110389) side chain. This leads to a 2-functionalized-5-methyl-oxazole synthon (such as a 2-lithio or 2-halo derivative) and a three-carbon electrophile that can introduce the propanol or a protected propanol moiety. This strategy is advantageous when the substituted oxazole core is easily accessible.

Strategy B: Oxazole Ring Formation

The second strategy involves disconnecting the bonds within the oxazole ring itself. This deconstruction leads to acyclic precursors that can be cyclized to form the desired 2,5-disubstituted oxazole in a single step. For instance, a disconnection across the O1-C2 and N3-C4 bonds points towards a reaction between a precursor providing the C4-C5-methyl fragment (like 1-aminopropan-2-one) and a synthon for the C2-propanol side chain (such as a derivative of 4-hydroxybutanoic acid). This approach is often more convergent and efficient for building complex oxazoles directly.

Direct Cyclization and Ring-Closure Reactions Leading to Oxazole Systems

The construction of the oxazole ring from acyclic precursors is a cornerstone of oxazole synthesis, with numerous methods developed over the years. These reactions typically involve the formation of the C-O and C-N bonds that define the heterocycle.

Condensation reactions are classic and widely used methods for synthesizing the oxazole core. These reactions assemble the ring from two or more components through the formation of new bonds and the elimination of a small molecule, such as water.

One of the most traditional methods is the Robinson-Gabriel synthesis , which involves the cyclization and dehydration of α-acylamino ketones. pharmaguideline.com Another prominent method is the reaction of α-haloketones with primary amides. wikipedia.org More modern approaches utilize different precursors and catalysts to achieve higher efficiency and broader substrate scope. For example, the van Leusen reaction employs tosylmethyl isocyanide (TosMIC) which reacts with aldehydes under basic conditions to form oxazolines, which can then be converted to oxazoles. nih.gov

Recent advancements include iodine-catalyzed tandem oxidative cyclization reactions. These methods can construct 2,5-disubstituted oxazoles from readily available starting materials like aromatic aldehydes and α-amino acids or aryl methyl ketones under mild, metal-free conditions. organic-chemistry.orgacs.orgacs.org

MethodKey PrecursorsTypical ConditionsReference
Robinson-Gabriel Synthesisα-Acylamino ketoneDehydrating agents (e.g., H₂SO₄, POCl₃) pharmaguideline.com
From α-Haloketonesα-Haloketone, Primary amideCondensation wikipedia.org
Van Leusen ReactionAldehyde, Tosylmethyl isocyanide (TosMIC)Base (e.g., K₂CO₃) in MeOH nih.gov
Iodine-Catalyzed Tandem CyclizationAromatic aldehydes, 2-amino-1-phenylethanoneI₂, TBHP, NaHCO₃ in DMF organic-chemistry.orgacs.org

Cycloisomerization reactions of propargylic amides have emerged as a powerful and atom-economical strategy for synthesizing oxazoles. rsc.org These reactions involve an intramolecular rearrangement of a suitably substituted alkyne to form the heterocyclic ring, often facilitated by a metal catalyst. A variety of catalytic systems have been developed to promote this transformation.

Gold catalysts are particularly effective for this process, enabling the cyclization under mild conditions. nih.gov Other catalytic systems employing salts of copper, zinc, silver, molybdenum, and tungsten have also been reported. rsc.orgacs.org In some cases, the reaction can proceed without a metal catalyst, for instance, by using silica (B1680970) gel, which provides a practical and milder alternative for the synthesis of 2,5-disubstituted and 2,4,5-trisubstituted oxazoles. acs.org

Catalyst/ReagentKey FeaturesReference
Gold (Au) SaltsHighly effective, mild conditions, broad substrate scope. nih.gov
Copper(I) Iodide (CuI)Efficient, easy to carry out, good substrate scope. rsc.org
Zinc(II) Triflate (Zn(OTf)₂)Serves as both a π-acid and σ-acid catalyst. acs.org
Silica GelMetal-free, practical, and mild conditions. acs.org
Acetyl Chloride (AcCl) in HFIPTransition metal-free cyclization of terminal propargylic amides. researchgate.net

N-Propargylamides are versatile precursors for oxazole synthesis beyond simple cycloisomerization. Palladium-catalyzed reactions of N-propargylamides with aryl iodides, for instance, proceed through a coupling step followed by an in situ cyclization to yield 2,5-disubstituted oxazoles. organic-chemistry.org Hypervalent iodine reagents can also promote the cyclization of N-propargylamides to afford various oxazole derivatives. rsc.orgnsf.gov

Isocyanides are valuable one-carbon building blocks in heterocyclic synthesis. researchgate.netresearchgate.net In the context of oxazole formation, isocyanides can react with a variety of partners. For example, the reaction of α-isocyanoacetamides with propargylamines in the presence of zinc bromide affords vinyl oxazoles through a domino sequence. researchgate.net Carboxylic acids can be activated and trapped with isocyanoacetates to directly form 4,5-disubstituted oxazoles, avoiding the need to pre-form acid chlorides or other activated derivatives. nih.gov

Functionalization and Derivatization of Pre-formed Oxazole Rings

An alternative to de novo ring synthesis is the modification of an existing oxazole heterocycle. The reactivity of the oxazole ring allows for the introduction of substituents at specific positions, although the ring's aromaticity can make this challenging. Electrophilic substitution typically occurs at the C5 position, while nucleophilic attack is favored at the C2 position, which is the most electron-deficient carbon. pharmaguideline.comwikipedia.orgsemanticscholar.org

Introducing a propanol side chain onto a pre-formed 5-methyl-oxazole ring, specifically at the C2 position, is a key step in one of the retrosynthetic pathways. The C2-proton of oxazoles is the most acidic, allowing for deprotonation with a strong base to form a 2-lithiooxazole intermediate. wikipedia.org This nucleophilic species can then react with a suitable three-carbon electrophile.

A plausible synthetic route involves the following steps:

Metallation: Deprotonation of 5-methyl-oxazole at the C2 position using a strong base like n-butyllithium (n-BuLi).

Alkylation: The resulting 2-lithio-5-methyl-oxazole is reacted with an electrophile such as 3-bromo-1-propanol (B121458) (with the hydroxyl group protected, for example, as a tetrahydropyranyl (THP) or silyl (B83357) ether) or an epoxide like propylene (B89431) oxide.

Deprotection: Removal of the protecting group from the hydroxyl function to yield the final product, this compound.

Alternatively, palladium-catalyzed cross-coupling reactions offer a powerful method for C-H functionalization. nih.gov A direct arylation or alkylation at the C2 position of the oxazole ring could be employed, although this often requires specific directing groups or pre-functionalization (e.g., converting the C2-H to a C2-halogen) to control regioselectivity. nih.govresearchgate.net

Regioselective Substitutions and Post-Cyclization Modifications

The synthesis of specifically substituted oxazoles, such as this compound, often relies on methods that allow for precise control over the placement of functional groups on the heterocyclic core. Regioselective strategies and post-cyclization modifications are paramount in achieving the desired molecular architecture. Post-cyclization modifications are particularly valuable as they allow for the diversification of a common oxazole intermediate.

One prominent strategy for post-cyclization modification involves transition metal-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura coupling reaction can be employed to introduce aryl or other substituents onto a pre-formed oxazole ring. ijpsonline.comtandfonline.com This method typically involves an oxazole bearing a halogen atom (e.g., bromine) at a specific position. Reaction with a boronic acid in the presence of a palladium catalyst allows for the formation of a new carbon-carbon bond at that position, offering a versatile route to complex oxazole derivatives. tandfonline.com While not a direct synthesis of the alcohol side-chain, this principle of post-cyclization functionalization is key to building complex structures on the oxazole scaffold.

Another approach involves the modification of substituents already present on the oxazole ring. For example, a precursor molecule with a suitable functional group on the side chain can be synthesized and then chemically transformed after the oxazole ring has been formed. This could involve the reduction of an ester or carboxylic acid group on the side chain to yield the primary alcohol functionality seen in this compound. Such strategies separate the complexities of ring formation from the installation of the final functional group.

Modification StrategyDescriptionKey Reagents/CatalystsRef.
Suzuki-Miyaura CouplingC-C bond formation on a halogenated oxazole core.Palladium catalysts, Boronic acids ijpsonline.comtandfonline.com
Side-Chain ReductionConversion of a side-chain ester or acid to an alcohol.Reducing agents (e.g., LiAlH₄, NaBH₄)N/A
Directed ArylationC-H activation to directly functionalize the oxazole ring.Palladium or Copper catalysts tandfonline.com

Catalytic Approaches in Oxazole Alcohol Synthesis

Catalysis offers efficient, selective, and milder reaction conditions for the synthesis of oxazole rings compared to classical methods. Various catalytic systems have been developed, broadly categorized into acid catalysis and transition-metal catalysis.

Both Lewis and Brønsted acids are effective catalysts for the cyclization reactions that form the oxazole core. ijpsonline.comijpsonline.com Brønsted acids, such as p-toluenesulfonic acid (PTSA), can catalyze the one-pot synthesis of substituted oxazoles from propargylic alcohols and amides. researchgate.net This tandem process involves a propargylation/cycloisomerization sequence, providing a rapid and efficient route to the oxazole ring. researchgate.net Another Brønsted acid-catalyzed method involves the cyclization of β-amino-1,4-enols to produce oxazol-2(3H)-ones. monash.edu

Lewis acids, such as copper(II) triflate, are also employed in oxazole synthesis. ijpsonline.com For example, they can catalyze the reaction between α-diazoketones and amides to form 2,4-disubstituted oxazoles. tandfonline.com These reactions benefit from the ability of the Lewis acid to coordinate with reactants and facilitate the key bond-forming steps of the cyclization process.

Catalyst TypeExample CatalystReaction TypeStarting MaterialsRef.
Brønsted Acidp-Toluenesulfonic acid (PTSA)Propargylation/CycloisomerizationPropargylic alcohols, Amides researchgate.net
Brønsted AcidTriflic acid (TfOH)Cyclizationβ-amino-1,4-enols monash.edu
Lewis AcidCopper(II) triflate (Cu(OTf)₂)Cyclizationα-diazoketones, Amides ijpsonline.comtandfonline.com
Lewis AcidSilver triflate (AgOTf)CyclizationN/A ijpsonline.com

Transition metal-mediated protocols are highly attractive for oxazole synthesis due to their efficiency, selectivity, and mild reaction conditions. researchgate.netstrath.ac.uk A wide range of metals, including copper, gold, palladium, silver, and manganese, have been utilized. ijpsonline.cominformahealthcare.comsemanticscholar.org

Copper-catalyzed reactions are particularly common, such as the synthesis of 2-arylbenzoxazoles via intramolecular oxidative C-O coupling of benzanilides. ijpsonline.com Gold catalysts, like AuCl₃, are effective in the cyclo-isomerization of propargylic amides to yield 2,5-disubstituted oxazoles. informahealthcare.com More recently, earth-abundant metals like manganese have been shown to effectively catalyze oxazole synthesis through the dehydrogenation of amido alcohols, liberating hydrogen gas as the only byproduct. semanticscholar.org

Photoredox catalysis represents a modern and sustainable approach, using visible light to drive chemical reactions. researchgate.net For example, eosin (B541160) Y, an organic dye, can catalyze the synthesis of substituted oxazole-2-amines from benzil (B1666583) and primary amines under visible light irradiation. researchgate.net This transition-metal-free method offers an environmentally benign pathway for forming C-N and C-O bonds required for the oxazole ring. researchgate.net

Catalysis TypeMetal/PhotocatalystReaction ExampleKey FeaturesRef.
Transition MetalCopper (Cu)Intramolecular cyclization of enamidesVersatile for various substitutions ijpsonline.com
Transition MetalGold (Au)Cyclo-isomerization of propargylic amidesMild conditions, high yields informahealthcare.com
Transition MetalManganese (Mn)Dehydrogenation of amido alcoholsUse of earth-abundant metal, H₂ byproduct semanticscholar.org
PhotoredoxEosin Y (Organic Dye)Intermolecular C-N/C-O bond formationTransition-metal-free, visible light researchgate.net

Green Chemistry and Sustainable Synthetic Route Development

The principles of green chemistry are increasingly influencing the development of synthetic routes for oxazoles, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. mdpi.comnih.gov

A key goal of green chemistry is to improve atom economy by designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. One-pot tandem reactions, such as the Brønsted acid-catalyzed synthesis from propargylic alcohols and amides, are advantageous as they reduce the need for intermediate purification steps, saving solvents and energy. researchgate.net

The use of alternative energy sources like microwave and ultrasound irradiation can significantly accelerate reaction times and often allows for solvent-free conditions. ijpsonline.com For example, ultrasound has been used for the one-pot synthesis of 2-arylbenzoxazoles. ijpsonline.com Similarly, microwave-assisted synthesis of azlactones, which are precursors to oxazoles, can be achieved under solvent-free conditions. researchgate.net Ionic liquids have also been explored as reusable, non-volatile solvents for oxazole synthesis, such as in the one-pot van Leusen reaction to create 4,5-disubstituted oxazoles. ijpsonline.commdpi.com

The development of recyclable catalysts is a cornerstone of sustainable synthesis. Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are particularly attractive because they can be easily separated from the reaction mixture and reused. Chiral heterogeneous ligands supported on materials like mesoporous SBA-15 have been developed for copper-catalyzed reactions, demonstrating excellent recyclability over multiple cycles without significant loss of activity. nih.gov

Magnetically recoverable nanocatalysts offer another innovative solution. researchgate.net These catalysts, often iron oxide nanoparticles coated with a catalytic species, can be quickly and efficiently removed from the reaction medium using an external magnet. researchgate.net This approach simplifies product purification and allows for the reuse of the catalyst, aligning with green chemistry principles. The use of ionic liquids as both the solvent and catalyst is another strategy, as they can often be recovered and reused for several reaction cycles without a significant drop in product yield. ijpsonline.com

Chemical Reactivity and Transformation Chemistry of 3 5 Methyl Oxazol 2 Yl Propan 1 Ol

Reactions at the Primary Alcohol Functional Group

The terminal primary alcohol in 3-(5-methyl-oxazol-2-yl)-propan-1-ol is a versatile functional group that can undergo a variety of classical alcohol reactions. These transformations are fundamental in modifying the side chain of the molecule, enabling the synthesis of a wide array of derivatives.

Esterification and Etherification Reactions

The primary alcohol of this compound can be readily converted into esters and ethers through well-established synthetic protocols.

Esterification: The reaction of the alcohol with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, yields the corresponding esters. chemguide.co.ukbyjus.com Acid-catalyzed Fischer esterification with a carboxylic acid, typically in the presence of a strong acid like sulfuric acid, provides a direct route to ester formation. chemguide.co.uk Alternatively, for more sensitive substrates or to achieve higher yields, the use of acyl chlorides or anhydrides in the presence of a base is a common strategy. chemguide.co.uk

ReactantReagentProductConditions
Carboxylic AcidH₂SO₄ (catalyst), Heat3-(5-Methyl-oxazol-2-yl)propyl esterReversible, often requires removal of water
Acyl ChloridePyridine (B92270) or other base3-(5-Methyl-oxazol-2-yl)propyl esterGenerally high yield, room temperature or gentle heating
Acid AnhydridePyridine or other base, Heat3-(5-Methyl-oxazol-2-yl)propyl esterSlower than with acyl chlorides

Etherification: The synthesis of ethers from this compound can be achieved through methods like the Williamson ether synthesis. This involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

ReactantReagentProduct
Alkyl Halide1. NaH; 2. R-X2-(3-Alkoxypropyl)-5-methyloxazole

Controlled Oxidation to Carbonyl Derivatives

The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. libretexts.orglibretexts.org

Oxidation to Aldehyde: Milder oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC) are effective for this transformation. libretexts.org

Oxidation to Carboxylic Acid: Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (formed from potassium dichromate and sulfuric acid), will oxidize the primary alcohol directly to the corresponding carboxylic acid, 3-(5-methyl-oxazol-2-yl)propanoic acid. libretexts.orgresearchgate.net

Starting MaterialOxidizing AgentProduct
This compoundPyridinium Chlorochromate (PCC)3-(5-Methyl-oxazol-2-yl)propanal
This compoundPotassium Permanganate (KMnO₄)3-(5-Methyl-oxazol-2-yl)propanoic acid
This compoundChromic Acid (H₂CrO₄)3-(5-Methyl-oxazol-2-yl)propanoic acid

The synthesis and characterization of metal complexes of the related compound, 3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid (oxaprozin), have been reported, indicating that the carboxylic acid derivative of this structural motif is of interest in coordination chemistry. nih.govresearchgate.net

Halogenation and Nucleophilic Substitution Reactions

The hydroxyl group can be replaced by a halogen to form haloalkane derivatives, which are versatile intermediates for further nucleophilic substitution reactions.

Halogenation: Standard halogenating agents can be employed to convert the alcohol into the corresponding halide. For instance, thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to synthesize the chloro- and bromo-derivatives, respectively.

ReagentProduct
Thionyl Chloride (SOCl₂)2-(3-Chloropropyl)-5-methyloxazole
Phosphorus Tribromide (PBr₃)2-(3-Bromopropyl)-5-methyloxazole

Nucleophilic Substitution: The resulting haloalkanes are susceptible to nucleophilic attack, allowing for the introduction of a wide range of functional groups. This two-step sequence (halogenation followed by substitution) provides a broader scope for functionalization compared to direct substitution on the alcohol.

Transformations Involving the Oxazole (B20620) Heterocycle

The 5-methyl-oxazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of the oxygen and nitrogen heteroatoms, as well as the alkyl substituents at the 2- and 5-positions.

Electrophilic and Nucleophilic Aromatic Substitution Patterns

Electrophilic Aromatic Substitution: The oxazole ring is generally considered to be electron-rich and can undergo electrophilic aromatic substitution. The presence of the electron-donating methyl group at the C5 position and the alkyl group at the C2 position would be expected to activate the ring towards electrophilic attack. Theoretical considerations and experimental evidence for substituted oxazoles suggest that electrophilic substitution preferentially occurs at the C4 position, which is activated by the adjacent oxygen atom and the C5-methyl group. tandfonline.com However, the oxazole ring is less reactive than other five-membered heterocycles like furan (B31954) and pyrrole.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution on the oxazole ring is generally difficult and requires the presence of a good leaving group. chemistrysteps.com The C2 position is the most likely site for nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen and oxygen atoms. chemistrysteps.com If a suitable leaving group were present at the C2 position, it could potentially be displaced by a strong nucleophile. However, in this compound, the alkyl group at C2 is not a leaving group, making direct nucleophilic aromatic substitution on the ring unlikely.

Ring-Opening and Rearrangement Processes

The oxazole ring can undergo ring-opening under certain conditions. For instance, acid-catalyzed hydrolysis can lead to cleavage of the ring. Additionally, some substituted oxazoles are known to undergo thermal or photochemical rearrangements. mdpi.com For example, the Cornforth rearrangement is a known thermal rearrangement of 4-acyloxazoles. While this specific rearrangement is not directly applicable to this compound, it highlights the potential for skeletal reorganization of the oxazole ring under energetic conditions.

The oxazole ring can also participate in cycloaddition reactions, acting as a diene in Diels-Alder reactions, which typically leads to the formation of pyridine derivatives after subsequent transformations. tandfonline.com

Stereochemical Considerations in Reactions Involving the Propanol (B110389) Chain

The three-carbon propanol chain of this compound is a flexible and reactive appendage that presents significant opportunities for the introduction of chirality. While the parent molecule is achiral, stereoselective transformations of the propanol moiety can lead to the formation of valuable chiral building blocks for asymmetric synthesis. The field of asymmetric catalysis offers a multitude of strategies that could potentially be applied to this substrate, allowing for the controlled formation of one enantiomer over the other.

Reactions targeting the propanol chain can be broadly categorized into two types: those that create a stereocenter by modifying the existing atoms and those that form a new stereocenter through bond formation. For instance, the prochiral center at C-2 of the propanol chain can be a target for enantioselective C-H functionalization.

Hypothetical Stereoselective Transformations

Several modern synthetic methods could be envisioned for the stereoselective transformation of the propanol chain. These include enzymatic resolutions, chiral catalyst-mediated oxidations, and various C-C and C-N bond-forming reactions. The development of such reactions is a key area of interest as it allows for the conversion of simple, achiral starting materials into complex, optically active products. nih.gov

One potential avenue for introducing chirality is through the enantioselective oxidation of the primary alcohol to a chiral aldehyde, which can then be used in subsequent stereoselective reactions. Another approach involves the use of chiral catalysts to control the stereochemical outcome of reactions at the C-2 or C-3 positions of the propanol chain. For instance, a directed C-H activation/functionalization approach, guided by a chiral ligand, could introduce a substituent at the C-2 position with high enantioselectivity.

The success of such stereoselective transformations often relies on the careful selection of the chiral catalyst. Chiral catalysts, including enzymes and synthetic metal-ligand complexes, can create a chiral environment around the substrate, favoring the formation of one stereoisomer over the other. researchgate.netmdpi.com The oxazole ring itself may play a role in such transformations by coordinating to a metal catalyst, thereby influencing the stereochemical outcome of a reaction on the propanol side chain.

Illustrative Data on Enantioselective Reactions of Alcohols

While specific data for this compound is not extensively available in the literature, the following table summarizes results for analogous enantioselective reactions on other alcoholic substrates. This data illustrates the potential for achieving high levels of stereocontrol in reactions involving alcohol moieties.

Reaction TypeSubstrate TypeChiral Catalyst/ReagentProduct TypeEnantiomeric Excess (ee)
Asymmetric Transfer HydrogenationProchiral KetoneRu(II)-TsDPENChiral Secondary AlcoholUp to 99%
Kinetic ResolutionRacemic Secondary AlcoholLipaseEnantioenriched Alcohol and Ester>95%
Enantioselective C-H FunctionalizationAliphatic AlcoholChiral Rh(II) CatalystChiral Functionalized AlcoholUp to 94%
Enantioselective AziridinationAlkenyl AlcoholChiral Iodine CatalystChiral AziridineUp to 97% nih.gov

This table is illustrative and presents data from reactions on model substrates to demonstrate the potential for stereocontrol in alcohol transformations. TsDPEN stands for N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine.

Factors Influencing Stereoselectivity

Several factors would be critical in achieving high stereoselectivity in reactions involving the propanol chain of this compound. These include:

Catalyst Structure: The choice of the chiral ligand and the metal center is paramount. The ligand's structure creates the chiral pockets that differentiate between the two enantiotopic faces of the prochiral substrate or the two enantiomers of a racemic substrate. nih.gov

Reaction Conditions: Temperature, solvent, and the concentration of reactants and catalysts can all have a significant impact on the enantiomeric excess of the product. Lowering the reaction temperature, for example, often enhances stereoselectivity. nih.gov

Substrate-Catalyst Interactions: The presence of the oxazole ring and the primary hydroxyl group offers potential coordination sites for a metal catalyst. These interactions can help to lock the substrate into a specific conformation within the catalyst's chiral environment, leading to higher stereocontrol.

Following a comprehensive search for experimental data on the chemical compound This compound , it has been determined that specific, publicly available scientific literature containing the detailed analytical characterization required for this article is not available at this time.

Extensive searches for high-resolution mass spectrometry, one- and two-dimensional NMR spectroscopy, vibrational spectroscopy (FT-IR, Raman), X-ray crystallography, and chromatographic analysis (HPLC, GC) for this specific molecule did not yield any published experimental results. The information required to populate the sections and data tables as outlined in the request could not be located in scientific databases and literature.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings on "this compound" as per the specified instructions without resorting to hypothetical or fabricated data, which would compromise the integrity and accuracy of the content.

Structural Characteristics and Advanced Physicochemical Analysis

Advanced Spectroscopic Techniques for Investigating Intermolecular Interactions

A comprehensive analysis of the intermolecular interactions of "3-(5-Methyl-oxazol-2-yl)-propan-1-ol" using advanced spectroscopic techniques is not available in the current scientific literature. While general principles of spectroscopic analysis of related compounds such as oxazoles and alcohols are well-established, specific experimental data from techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), Rotating-frame Overhauser Effect Spectroscopy (ROESY), or detailed Fourier-transform infrared (FT-IR) and Raman spectroscopy focusing on the intermolecular forces of this particular compound have not been published.

Such studies would be invaluable for a deeper understanding of the compound's behavior in various environments. For instance, two-dimensional NMR techniques like NOESY and ROESY could provide direct evidence of through-space interactions, revealing the spatial proximity of different molecules and elucidating the nature of van der Waals forces and potential weak hydrogen bonds involving the oxazole (B20620) ring and the propanol (B110389) side chain. orientjchem.orgmdpi.com

Furthermore, detailed analysis of the hydroxyl (-OH) stretching vibrations in FT-IR and Raman spectra under varying conditions (e.g., concentration, solvent, temperature) would offer quantitative insights into hydrogen bonding equilibria. researchgate.netresearchgate.netiiste.org Shifts in the vibrational frequencies and changes in band shapes could be used to determine the strength and nature of these hydrogen bonds. researchgate.netresearchgate.netiiste.org

Although specific research findings and data tables for "this compound" are absent, the following table outlines the types of intermolecular interactions that could be investigated using these advanced spectroscopic methods.

Table 1: Potential Intermolecular Interactions of this compound for Spectroscopic Study

Interacting MoleculesPotential Interaction TypeRelevant Spectroscopic Technique(s)Expected Observations
Two molecules of this compoundHydrogen bonding (O-H···N or O-H···O)FT-IR, RamanBroadening and red-shift of the O-H stretching band.
Two molecules of this compoundDipole-dipole interactionsDielectric SpectroscopyCharacterization of molecular relaxation processes.
Two molecules of this compoundVan der Waals forcesNOESY, ROESYCross-peaks indicating spatial proximity between protons on different molecules.
This compound and a proton-donating solventHydrogen bondingFT-IR, Raman, SolvatochromismShifts in the vibrational frequencies of the oxazole ring and the O-H group.
This compound and a proton-accepting solventHydrogen bondingFT-IR, Raman, SolvatochromismShifts in the O-H stretching frequency.

Future research employing these advanced spectroscopic techniques would be necessary to generate the specific data required for a thorough characterization of the intermolecular interactions of "this compound".

Computational and Theoretical Chemistry of 3 5 Methyl Oxazol 2 Yl Propan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide a detailed picture of electron distribution and energy, which dictates the molecule's geometry, stability, and chemical reactivity.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of organic molecules due to its balance of accuracy and computational cost. irjweb.com Studies on oxazole (B20620) derivatives frequently employ functionals like Becke-3-Parameter-Lee-Yang-Parr (B3LYP) with basis sets such as 6-311G++(d,p) to achieve reliable predictions. irjweb.comirjweb.com

For 3-(5-Methyl-oxazol-2-yl)-propan-1-ol, DFT calculations are used to determine its optimized molecular geometry in the ground state. This involves calculating key bond lengths, bond angles, and dihedral angles to describe the three-dimensional arrangement of its atoms. The planarity of the oxazole ring is a critical feature, and calculations can quantify any deviations. irjweb.com

Furthermore, DFT is instrumental in calculating the molecule's energetic properties, which are crucial for predicting its reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive. irjweb.com From these orbital energies, various chemical reactivity descriptors can be derived, including chemical potential, global hardness, and the electrophilicity index. irjweb.comirjweb.com

Table 1: Predicted Molecular Geometry Parameters for this compound using DFT (B3LYP/6-311G++(d,p)). (Representative values based on general oxazole derivative studies).
ParameterAtoms InvolvedPredicted Value
Bond LengthO1-C2~1.36 Å
Bond LengthC2-N3~1.31 Å
Bond LengthN3-C4~1.39 Å
Bond LengthC4-C5~1.35 Å
Bond LengthC5-O1~1.37 Å
Bond AngleC5-O1-C2~105°
Bond AngleO1-C2-N3~115°
Bond AngleC2-N3-C4~108°
Table 2: Predicted Energetic and Reactivity Parameters for this compound using DFT. (Representative values based on general oxazole derivative studies).
ParameterPredicted ValueSignificance
EHOMO~ -6.5 eVElectron-donating ability
ELUMO~ -0.5 eVElectron-accepting ability
HOMO-LUMO Gap (ΔE)~ 6.0 eVChemical reactivity and kinetic stability
Chemical Hardness (η)~ 3.0 eVResistance to change in electron configuration
Electrophilicity Index (ω)~ 2.1 eVPropensity to accept electrons

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy than standard DFT for certain applications, albeit at a greater computational expense. They are particularly valuable for providing detailed mechanistic insights and analyzing the structures and energies of transition states. acs.org

For reactions involving this compound, ab initio calculations can be used to map out the potential energy surface. This allows for the identification of transition state structures, which are the highest energy points along a reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy (Ea), is a critical parameter that determines the rate of a chemical reaction. These methods can elucidate the mechanisms of reactions such as electrophilic substitution on the oxazole ring or the oxidation of the primary alcohol group. acs.orgmdpi.com

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

While quantum chemical calculations typically focus on single, static molecules (often in the gas phase), Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including their conformational changes and interactions with a solvent. mdpi.complos.org MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a trajectory that reveals how the system evolves. mdpi.com

For this compound, the propanol (B110389) side chain has several rotatable bonds, leading to a complex conformational landscape. MD simulations can explore these different conformations and determine their relative populations at a given temperature. plos.org A key aspect to investigate would be the potential for intramolecular hydrogen bonding between the hydroxyl (-OH) group and the nitrogen atom of the oxazole ring.

Analysis of Tautomerism and Isomerism in Oxazole Systems

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. While the aromatic oxazole ring is generally stable, computational methods can be used to investigate the possibility and energetics of tautomerism. researchgate.netnih.gov For the oxazole ring, this could involve proton transfer from a carbon atom to the nitrogen atom, leading to a non-aromatic imino tautomer. Quantum chemical calculations can determine the relative energies of these tautomeric forms and the activation energy barriers for their interconversion. nih.gov For most simple oxazoles, the aromatic form is significantly more stable. mdpi.com

Beyond tautomerism of the ring, the primary form of isomerism for this compound is conformational isomerism (rotamerism) due to rotation around the single bonds in the propanol side chain. As explored by molecular dynamics, these different rotamers can have distinct energies and dipole moments, influencing the molecule's bulk properties.

Spectroscopic Property Prediction and Validation

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be used to validate and interpret experimental data. nih.gov

DFT calculations are widely used to compute vibrational frequencies. researchgate.netdigitellinc.com The results can be directly compared to experimental Infrared (IR) and Raman spectra. This computational analysis aids in the assignment of specific vibrational modes to the observed spectral bands, such as the O-H stretch of the alcohol, the C=N stretch of the oxazole ring, and various C-H bending and stretching modes.

Time-Dependent DFT (TD-DFT) is employed to study electronic excited states and predict UV-Visible absorption spectra. researchgate.net This method calculates the energies of electronic transitions, such as the HOMO→LUMO transition, which correspond to the absorption of light (λmax). worldwidejournals.com

Nuclear Magnetic Resonance (NMR) parameters, including chemical shifts and spin-spin coupling constants, can also be calculated. nih.gov By computing the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C), theoretical NMR spectra can be generated. Comparing these predicted spectra with experimental ones can confirm the molecular structure and help assign specific resonances.

Table 3: Predicted vs. Typical Experimental Vibrational Frequencies (cm⁻¹). (Representative values based on general oxazole derivative studies).
Vibrational ModePredicted Frequency (DFT)Typical Experimental Range
O-H stretch (alcohol)~3400 cm⁻¹3200-3600 cm⁻¹
C-H stretch (aliphatic)~2950 cm⁻¹2850-3000 cm⁻¹
C=N stretch (oxazole ring)~1620 cm⁻¹1610-1650 cm⁻¹
C=C stretch (oxazole ring)~1510 cm⁻¹1500-1540 cm⁻¹
C-O-C stretch (ring ether)~1150 cm⁻¹1130-1180 cm⁻¹

Reaction Pathway Elucidation through Computational Modeling

Computational modeling is essential for elucidating the detailed mechanisms of chemical reactions. mdpi.com By mapping the potential energy surface, chemists can understand the step-by-step process through which reactants are converted into products, including the identification of any intermediates and transition states.

For this compound, computational modeling can be applied to various potential reactions:

Reactions at the Alcohol Group: Modeling the oxidation of the primary alcohol to an aldehyde or carboxylic acid can help in understanding the reaction mechanism and predicting the most favorable reaction conditions and catalysts.

Reactions at the Oxazole Ring: The oxazole ring can undergo several reactions. Electrophilic aromatic substitution is predicted to occur preferentially at the C5 or C4 positions. pharmaguideline.comwikipedia.org Nucleophilic attack is most likely at the C2 position, especially if a good leaving group is present, though this often leads to ring cleavage. pharmaguideline.com

Cycloaddition Reactions: Oxazoles can act as dienes in Diels-Alder reactions, providing a pathway to synthesize substituted pyridines. wikipedia.org Computational modeling can predict the feasibility, regioselectivity, and stereoselectivity of such cycloadditions with various dienophiles. tandfonline.com

By calculating the energetics of different possible pathways, computational chemistry can predict the most likely reaction products and provide a theoretical framework for designing new synthetic routes. mdpi.com

Applications in Complex Molecule Synthesis and Materials Science

3-(5-Methyl-oxazol-2-yl)-propan-1-ol as a Versatile Building Block in Organic Synthesis

In the realm of chemical synthesis, organic building blocks are foundational functionalized molecules used for the bottom-up assembly of complex molecular structures. sigmaaldrich.com this compound exemplifies such a building block, offering two distinct points for chemical reaction: the propanol (B110389) side chain and the oxazole (B20620) ring system. The hydroxyl group can be readily oxidized to an aldehyde or carboxylic acid, or converted into a leaving group for substitution reactions. Simultaneously, the oxazole ring provides a stable, aromatic core that can influence the electronic properties of the molecule or participate in further transformations.

Functional GroupPotential Synthetic Transformations
Primary Alcohol (-OH) Oxidation to aldehyde or carboxylic acid; Esterification; Etherification; Conversion to halides or tosylates for nucleophilic substitution.
Oxazole Ring Participation in cycloaddition reactions (e.g., as a diene component); Metal-catalyzed cross-coupling at C-H positions; Coordination to metal centers via the nitrogen atom.
Methyl Group (-CH₃) Can influence the steric and electronic properties of the oxazole ring, potentially directing reactions at other positions.

The structure of this compound is an ideal starting point for the synthesis of more elaborate heterocyclic systems. The oxazole moiety itself can serve as a linchpin in constructing larger scaffolds. For instance, oxazole derivatives can function as azadienes in Diels-Alder reactions, providing a pathway to new six-membered heterocyclic rings. lifechemicals.com Furthermore, by first modifying the propanol side-chain—for example, through oxidation to an aldehyde—intramolecular reactions can be triggered to form fused ring systems, thus expanding the complexity of the heterocyclic framework. The creation of novel heterocyclic scaffolds is a significant area of research, particularly for applications in medicinal chemistry. nih.gov

The 1,3-oxazole ring is a recurring structural motif found in a multitude of natural products, many of which are isolated from marine microorganisms and exhibit significant biological activity. lifechemicals.com The total synthesis of these complex molecules represents a major challenge in organic chemistry. researchgate.net Utilizing pre-formed, functionalized building blocks like this compound can significantly streamline a synthetic route. By incorporating the oxazole core early in the synthesis, chemists can focus on elaborating the rest of the natural product's structure, avoiding the often harsh conditions required to form the oxazole ring late in the process. The pursuit of total synthesis for oxazole-containing natural products has been a driving force behind the discovery of new and original oxazole chemistry. lifechemicals.com

Development of Ligands and Catalysts Utilizing Oxazole-Propanol Frameworks

The oxazole-propanol structure is well-suited for acting as a bidentate ligand in coordination chemistry. The lone pair of electrons on the oxazole's nitrogen atom and the oxygen of the hydroxyl group can coordinate with a transition metal center, forming a stable chelate ring. This principle has been demonstrated with related oxazole-containing structures, which have been successfully used as ligands for asymmetric catalysts. lifechemicals.commdpi.com For example, vanadium complexes featuring oxazole-oxazoline ligands have shown catalytic activity in ethylene (B1197577) polymerization and copolymerization. mdpi.com Research has indicated that substituents on the oxazole ring can impose steric or electronic effects that influence the activity and selectivity of the resulting metal catalyst. mdpi.com This suggests that the 5-methyl substituent in this compound could be leveraged to fine-tune the performance of catalysts derived from it.

Potential in Polymer and Materials Science Applications (e.g., Optoelectronic Materials)

The utility of oxazole-based ligands in catalyzing polymerization reactions opens a direct route to incorporating the this compound framework into polymer backbones. mdpi.com The properties of such materials would be influenced by the inherent characteristics of the oxazole ring. Heterocyclic aromatic rings like oxazole are often investigated for their electronic properties. Their inclusion in a polymer chain could lead to materials with potential applications in optoelectronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Advanced polymers, often called high-performance polymers, are developed to have exceptional thermal, chemical, or electrical properties, and the incorporation of novel building blocks is a key strategy in this field. appleacademicpress.com The development of polymers from this compound could be a promising avenue for creating new functional materials.

Design of Functional Molecules with Specific Non-Covalent Binding or Recognition Properties

The design of molecules capable of specific recognition and binding is central to supramolecular chemistry and drug design. This compound possesses key features that enable non-covalent interactions. The hydroxyl group is a hydrogen bond donor and acceptor, while the oxazole nitrogen atom is a hydrogen bond acceptor. The aromatic oxazole ring can also engage in π-π stacking interactions with other aromatic systems. These functionalities can be exploited to design molecules that bind to specific biological targets, such as the active site of an enzyme, or to create host molecules for guest recognition in sensing applications. By using the compound as a scaffold, additional functional groups can be appended to create a molecule with a precisely arranged constellation of interaction points, enabling high-affinity and selective binding.

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies Leveraging Emerging Reagents and Catalysis

The development of efficient and novel synthetic routes is paramount. While classic methods like the Robinson-Gabriel or Van Leusen syntheses provide foundational pathways to oxazoles, future research could focus on more advanced and sustainable approaches. nih.govmdpi.comsemanticscholar.org

One promising direction is the use of modern catalytic systems. For instance, a direct and atom-economical synthesis could be envisioned through a metal-catalyzed oxidative cyclization. A hypothetical pathway could involve the reaction of a suitably protected 4-amino-5-hexen-2-ol with an oxidizing agent and a catalyst, as detailed in Table 1.

Table 1: Potential Catalysts for Oxidative Cyclization Synthesis

Catalyst System Potential Advantages Key Research Question
Palladium(II) Acetate with a Phosphine Ligand High regioselectivity for C-O bond formation. Can the reaction be tuned to favor 5-methyl substitution?
Copper(I) Iodide with an N-donor Ligand Lower cost, good tolerance for functional groups. What is the optimal solvent and temperature for this substrate?

Another avenue involves the late-stage functionalization of a pre-formed 5-methyl-oxazole core. Research could explore novel cross-coupling reactions to introduce the 3-hydroxypropyl side chain at the C2 position, potentially using organometallic reagents or transition-metal catalysis.

Advanced Characterization Techniques for In-Situ Monitoring of Reactions

To optimize synthetic pathways, understanding reaction kinetics and mechanisms is crucial. Advanced, real-time characterization techniques could provide invaluable insights into the formation of 3-(5-Methyl-oxazol-2-yl)-propan-1-ol. In-situ monitoring allows for the direct observation of reactant consumption, intermediate formation, and product generation without the need for sampling and quenching.

Future studies could implement the following techniques for a hypothetical synthesis, such as the reduction of its corresponding aldehyde, 3-(5-Methyl-oxazol-2-yl)-propanal:

In-Situ FTIR/Raman Spectroscopy: This would allow for real-time tracking of key functional group transformations. For example, one could monitor the disappearance of the aldehyde C=O stretch (~1725 cm⁻¹) and the appearance of the alcohol O-H stretch (~3300 cm⁻¹).

Process NMR Spectroscopy: By placing a flow-through NMR tube within the reaction setup, researchers could quantify the conversion of starting material to product with high precision, providing detailed kinetic data.

Table 2: Predicted Spectroscopic Data for In-Situ Monitoring

Technique Analyte Expected Signal Change During Reaction
In-Situ FTIR Aldehyde (Starting Material) Decrease in intensity of peak at ~1725 cm⁻¹ (C=O stretch)
In-Situ FTIR Alcohol (Product) Increase in intensity of broad peak at ~3300 cm⁻¹ (O-H stretch)
Process ¹H NMR Aldehyde Proton Disappearance of signal at ~9.8 ppm

Chemo- and Regioselective Manipulations of the Oxazole-Propanol System

The structure of this compound offers multiple sites for chemical modification, including the oxazole (B20620) ring, the methyl group, and the terminal hydroxyl group. A significant area of future research lies in developing highly selective methods to functionalize one site without affecting the others.

Oxazole Ring Functionalization: The oxazole ring has distinct electronic properties. Electrophilic substitution is expected to occur at the C5 position, though it often requires activating groups. wikipedia.org Deprotonation, leading to nucleophilic character, typically happens at the C2 position. wikipedia.org Research could focus on directing reagents to the C4 position, which is often less reactive, using specialized organometallic bases or directing groups.

Side-Chain Manipulation: The primary alcohol of the propanol (B110389) side chain is a prime target for oxidation to an aldehyde or carboxylic acid, or for esterification and etherification. The challenge is to perform these reactions without inducing unwanted side reactions on the sensitive oxazole ring. For instance, developing mild oxidation conditions that preserve the heterocyclic core would be a valuable contribution.

A key research goal would be to establish a clear hierarchy of reactivity among the different functional sites to enable predictable, stepwise modifications of the parent molecule. nih.govurfu.rumdpi.com

Exploration of Solid-Phase Synthesis and Continuous Flow Chemistry Applications

Adapting the synthesis of this compound to modern high-throughput platforms like solid-phase synthesis or continuous flow chemistry could dramatically accelerate the discovery of new derivatives.

Solid-Phase Synthesis: A precursor to the molecule could be anchored to a polymer resin. Subsequent reaction steps to build the oxazole ring or modify the side chain would be carried out on this solid support. This approach simplifies purification, as excess reagents and byproducts are simply washed away. This would be particularly useful for creating a library of derivatives for biological screening.

Continuous Flow Chemistry: Performing the synthesis in a continuous flow reactor offers significant advantages in terms of safety, scalability, and process control. mtak.hunih.govspringernature.comnih.gov For potentially exothermic or rapid reactions in the synthetic sequence, flow chemistry allows for superior heat management and precise control over reaction times, often leading to cleaner reactions and higher yields. mtak.huuc.pt A multi-step flow process could be designed to produce the target compound from simple starting materials in an automated fashion. mtak.hu

Synergistic Approaches Combining Experimental and Computational Research

The integration of computational chemistry with experimental work offers a powerful paradigm for accelerating research. juniperpublishers.com For a molecule like this compound, this synergy could be particularly fruitful.

Predictive Modeling: Quantum-chemical methods, such as Density Functional Theory (DFT), could be used to predict key properties of the molecule, including its electronic structure, spectroscopic signatures (NMR, IR), and the relative energies of various conformers. Computational modeling can also be used to investigate reaction mechanisms, identify transition states, and predict the chemo- and regioselectivity of potential reactions, thereby guiding experimental design. jcchems.comasianresassoc.org

Virtual Screening: If this molecule is investigated as a scaffold for drug discovery, computational docking studies could be used to predict how its derivatives might bind to specific biological targets. This in silico screening can prioritize which derivatives to synthesize, saving significant time and resources in the lab.

This synergistic approach, where computational predictions are tested and refined by experimental results, can create a highly efficient research cycle, leading to a deeper understanding of the molecule's chemistry and potential applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.